molecular formula C5H6N4 B1356424 3-(1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 76686-83-4

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B1356424
CAS No.: 76686-83-4
M. Wt: 122.13 g/mol
InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
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Description

Significance of Triazole Scaffolds in Modern Organic and Heterocyclic Chemistry

The 1,2,4-triazole (B32235) is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. csfarmacie.czpharmj.org.uanih.govujmm.org.ua The presence of multiple nitrogen atoms imparts a polar nature to the ring, allowing it to act as a hydrogen bond acceptor and, in some cases, a donor. This capability is crucial for the interaction of molecules with biological targets such as enzymes and receptors.

Furthermore, the 1,2,4-triazole scaffold is a key component in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antifungal, antimicrobial, and anticonvulsant properties. csfarmacie.czpharmj.org.uanih.gov Its rigid structure can serve as a stable linker between different pharmacophores, aiding in the design of molecules with specific spatial orientations.

The Role of Nitrile Groups as Versatile Chemical Intermediates and Synthons

The nitrile, or cyano, group (-C≡N) is a highly valuable functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent atoms. More importantly, the nitrile group is a versatile synthon, capable of being transformed into a wide array of other functional groups. vulcanchem.com

Key transformations of the nitrile group include:

Hydrolysis: Conversion to amides and subsequently to carboxylic acids.

Reduction: Formation of primary amines.

Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond, leading to the formation of ketones and other complex structures.

This chemical plasticity makes nitrile-containing compounds, such as 3-(1H-1,2,4-triazol-1-yl)propanenitrile, highly valuable intermediates in the synthesis of more complex molecules.

Overview of this compound as a Key Chemical Entity in Research

This compound (C₅H₆N₄) is a bifunctional molecule that strategically combines the advantageous features of both the 1,2,4-triazole ring and the propanenitrile side chain. vulcanchem.com This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science.

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 1H-1,2,4-triazole and 3-bromopropanenitrile, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). vulcanchem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
CAS Number 76686-83-4
Physical Form Solid

The presence of both the triazole and nitrile functionalities allows for a wide range of chemical modifications. The triazole ring can participate in coordination chemistry with metal ions, while the nitrile group can be transformed into other functional groups to build more complex molecular architectures. vulcanchem.com

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺123.06653
[M+Na]⁺145.04847
[M+NH₄]⁺140.09307
[M+K]⁺161.02241
[M-H]⁻121.05197

Data obtained from computational predictions and serves as a valuable tool for analytical characterization. vulcanchem.com

Research into derivatives of this compound has demonstrated their potential as antimicrobial and antifungal agents. csfarmacie.czpharmj.org.ua For instance, a study on N-propananilide derivatives, which can be synthesized from the corresponding carboxylic acid derived from the nitrile, has shown promising biological activity. The spectral data from these closely related compounds provide valuable insights into the characterization of this chemical class. turkjps.org

Table 3: Representative Spectroscopic Data for a Structurally Related N-propananilide Derivative

Spectroscopic TechniqueObserved Data
IR (ATR) νmax (cm⁻¹) 3122 (NH), 1690 (amide I), 1540 (amide II)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.82 (t, 2H, J=6.3 Hz, CH₂), 4.42 (t, 2H, J=6.3 Hz, CH₂), 6.86-7.53 (m, 4H, Ph-H), 7.76 (s, 1H, Tr-H), 8.06 (s, 1H, Tr-H), 9.47 (brs, 1H, NH)
MS (APCI) m/z (% intensity) 251 (100) [M+H]⁺, 253 (29) [M+2+H]⁺

Data from N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a closely related derivative. turkjps.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNFKKSRMNQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533594
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
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Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-83-4
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
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Record name 3-(1H-1,2,4-triazol-1-yl)propanenitrile
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Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl Propanenitrile and Analogous Structures

Direct Cyclization and Condensation Approaches

Direct cyclization and condensation reactions are fundamental to the synthesis of the 1,2,4-triazole (B32235) core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the creation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Condensation Reactions Involving Nitriles and Hydrazides for 1,2,4-Triazole Formation

A prevalent method for synthesizing 3,5-disubstituted 1,2,4-triazoles is the condensation reaction between nitriles and hydrazides. researchgate.net This approach is often catalyzed by a base and provides a convenient one-step synthesis. researchgate.net The reaction tolerates a wide range of functional groups and heterocycles, and the reactivity of the nitrile component is not significantly influenced by electronic effects. researchgate.net For instance, the reaction of indole-3-carbonitrile with an acid hydrazide in the presence of potassium carbonate in n-butanol at elevated temperatures yields the corresponding indolyl-1,2,4-triazole. researchgate.net This method has been utilized in both conventional heating and microwave-assisted synthesis, with the latter often providing improved reaction times and yields. researchgate.net

The Pellizzari reaction is a classic example of this type of condensation, involving the reaction of an amide with an acyl hydrazide to form a 1,2,4-triazole. scispace.com A variation of this involves heating formamide (B127407) with hydrazine (B178648) hydrochloride in the presence of a base like potassium hydroxide (B78521) to produce 1,2,4-triazole. scispace.com

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
NitrileHydrazideBase (e.g., K2CO3), Heat3,5-Disubstituted 1,2,4-triazole
AmideAcyl HydrazideHeat1,2,4-Triazole
FormamideHydrazine HClKOH, Heat1,2,4-Triazole

Utilization of Hydroxylamine (B1172632) and Nitriles in Triazole Synthesis

A versatile one-pot synthesis of substituted 1,2,4-triazoles involves the reaction of two different nitriles with hydroxylamine, catalyzed by copper(II) acetate. researchgate.netacs.orgnih.gov This process occurs under air and involves a sequential reaction pathway. acs.org First, the intermolecular addition of hydroxylamine to one nitrile molecule forms an amidoxime (B1450833) intermediate. researchgate.netnih.gov This is followed by a copper-catalyzed reaction of the amidoxime with a second nitrile molecule, leading to intramolecular dehydration and cyclization to afford the 1,2,4-triazole derivative. researchgate.netacs.org This method is advantageous as it utilizes simple, readily available starting materials and an inexpensive catalyst. acs.org The reaction conditions are tolerant of various functional groups on the nitrile substrates, including ethers, chloro, and nitro groups. acs.org

Reactant 1Reactant 2CatalystIntermediateProduct Type
Nitrile (1)Hydroxylamine-Amidoxime-
AmidoximeNitrile (2)Cu(OAc)2-3,5-Disubstituted 1,2,4-triazole

Catalyzed Oxidative Coupling Methods of Organic Nitriles with Amidines

Catalyzed oxidative coupling of organic nitriles with amidines presents an efficient route to 1,2,4-triazole derivatives. researchgate.netfrontiersin.org A heterogeneous copper(I)-catalyzed cascade addition-oxidative cyclization has been developed using a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex as the catalyst and air as the oxidant. researchgate.net This reaction is typically carried out in solvents like 1,2-dichlorobenzene (B45396) or DMSO at high temperatures (120–130 °C) and produces a wide variety of 1,2,4-triazoles in high yields. researchgate.net An advantage of this heterogeneous catalyst is its ease of preparation, recovery, and recyclability. researchgate.net

Another approach involves a copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization, where O2 serves as the oxidant. frontiersin.org

Nitrile SourceAmidine SourceCatalyst SystemOxidantProduct Type
Organic NitrilesAmidines or 2-AminopyridinesPhen-MCM-41-CuBrAirSubstituted 1,2,4-triazoles
NitrilesAmidesCopper complexO23,5-Disubstituted 1,2,4-triazoles

Dipolar Cycloaddition Strategies

Dipolar cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile.

Application of Nitrile Imines in [3+2] Cycloaddition Reactions

Nitrile imines are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, including nitriles, to form 1,2,4-triazoles. nih.govmdpi.com Nitrile imines are typically generated in situ from precursors such as hydrazonoyl halides by treatment with a base like triethylamine. nih.govmdpi.com The subsequent reaction with a nitrile affords the corresponding 1,2,4-triazole. nih.gov

This method has been successfully applied to the synthesis of 5-trifluoromethyl-1,2,4-triazoles by reacting nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN). nih.gov The reaction exhibits exclusive regioselectivity and tolerates a range of functional groups. nih.gov Another approach involves the thermal generation of N-triflyl-nitrile imines from 5-aryl-2-triflyltetrazoles, which then undergo regioselective 1,3-dipolar cycloaddition with nitriles. oup.com

A formal [3+2] cycloaddition has also been developed for the synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles. rsc.org This sequential reaction involves the in situ generation of a hydrazonoyl chloride. rsc.org

Nitrile Imine PrecursorDipolarophileConditionsProduct Type
Hydrazonoyl HalideNitrileBase (e.g., NEt3)Substituted 1,2,4-triazole
5-Aryl-2-triflyltetrazoleNitrileThermalN-Triflyl-1,2,4-triazole
N,N-DialkylhydrazoneNitrileC-chlorination/nucleophilic addition/cyclisation/dealkylationN-Alkyl-1,2,4-triazole

Trapping of Intermediate Nitrile Ylides Species for Triazole Construction

Nitrile ylides are another class of 1,3-dipoles that can be trapped in cycloaddition reactions to form nitrogen-containing heterocycles. nih.gov The photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of an azomethine ylide, which then undergoes a dipolar cycloaddition with an organic nitrile to yield a 1,2,4-triazole. rsc.orgrsc.org

A copper-catalyzed three-component reaction of alkyl 2-diazoacetates, aryl diazonium salts, and nitrile solvents provides access to fully substituted 1,2,4-triazoles. researchgate.net In this process, a copper-alkylidene species is formed, which then reacts with the nitrile to generate a nitrile ylide intermediate. This intermediate subsequently undergoes a [3+2] cycloaddition with the aryl diazonium ion to form the triazole ring. researchgate.net Visible-light-promoted reactions of diazo compounds, nitriles, and carboxylic acids can also proceed through the formation and trapping of key nitrile ylide intermediates. organic-chemistry.orgacs.org

Nitrile Ylide Generation MethodTrapping AgentCatalyst/ConditionProduct Type
Photolysis of diazoalkane with azodicarboxylateNitrileVisible LightSubstituted 1,2,4-triazole
Reaction of alkyl 2-diazoacetate with nitrileAryl Diazonium SaltCopper CatalystFully Substituted 1,2,4-triazole
Reaction of diazo compound with nitrileCarboxylic AcidVisible Light(Intermediate for further synthesis)

Transformations from Pre-existing Heterocyclic Systems for Triazole Ring Formation

The formation of the 1,2,4-triazole ring can also be achieved through the chemical transformation of other pre-existing heterocyclic systems. This approach, often involving ring-opening and recyclization steps, provides an alternative route to 1,2,4-triazole derivatives.

One notable example is the conversion of 1,3,4-oxadiazoles into 1,2,4-triazoles. researchgate.netdatapdf.com This transformation can be accomplished by reacting the 1,3,4-oxadiazole (B1194373) with anilines or aromatic diamines. researchgate.net The reaction can be facilitated by the presence of trifluoroacetic acid or by using aniline (B41778) hydrochlorides in pyridine. researchgate.net This method has been successfully employed to synthesize 5-unsubstituted 3,4-diaryl-1,2,4-triazoles and bis-1,2,4-triazoles. researchgate.net

Another heterocyclic precursor for the synthesis of 1,2,4-triazole fused systems is the 1,2,4,5-tetrazine (B1199680) ring. For instance, novel isres.orgnih.govnih.govtriazolo[1,5-b] isres.orgfrontiersin.orgnih.govnih.govtetrazines have been synthesized through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines that bear amidine fragments. nih.gov The oxidative cyclization can be achieved using reagents like (diacetoxyiodo)benzene (B116549) in trifluoroethanol. nih.gov These examples demonstrate the utility of heterocyclic transformations as a viable synthetic strategy for accessing the 1,2,4-triazole core, often providing a route to more complex, fused-ring systems.

Advanced Synthetic Techniques and Reaction Conditions

To enhance the efficiency, yield, and environmental friendliness of 1,2,4-triazole synthesis, several advanced techniques have been explored. These methods often lead to shorter reaction times, milder conditions, and improved product selectivity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,2,4-triazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to various synthetic routes for 1,2,4-triazoles, including multicomponent reactions. For example, the synthesis of certain 1,2,4-triazole-3-thiol derivatives and their subsequent conversion to Schiff's bases has been efficiently carried out under microwave irradiation.

ReactantsProductConditionsAdvantages
Benzohydrazide, Carbon Disulfide, Hydrazine Hydrate, Substituted BenzaldehydesSchiff's bases of 1,2,4-triazole-3-thiolMicrowave IrradiationSimple, economic, and efficient
Acylhydrazones and aminesSubstituted 1,2,4-triazolesMicrowave IrradiationReduced reaction times, improved yields

Ultrasound irradiation is another green chemistry technique that has found application in the synthesis of 1,2,4-triazole derivatives. Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. A facile one-pot synthesis of a series of 1,2,4-triazole derivatives has been reported under ultrasound irradiation. This method involved the reaction of α-nitrophenyl hydrazones with various methylene (B1212753) amines, using sodium nitrite (B80452) as an oxidant and a phase transfer catalyst.

ReactantsProductConditionsAdvantages
α-Nitrophenyl hydrazones, Methylene aminesSubstituted 1,2,4-triazolesUltrasound irradiation, Sodium nitrite, Phase transfer catalystFacile, one-pot reaction
Various precursorsPolyfunctional 1,2,4-triazolesUltrasonic irradiation, KHSO4 as catalystShort reaction times (10–25 min), good to excellent yields (70–96%)

Electrochemical synthesis offers a clean and reagent-free alternative for the formation of 1,2,4-triazoles. By using electrical current to drive reactions, the need for chemical oxidants or reductants can be eliminated, leading to more environmentally friendly processes. An electrochemical dehydrogenative [3+2] annulation has been developed for the synthesis of 1,2,4-triazoles from readily available amines and hydrazones. This method is notable for being transition-metal-, acid-, base-, and external oxidant-free. Furthermore, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been used to efficiently synthesize valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds.

ReactantsProductMethodAdvantages
Amines, HydrazonesFunctionalized 1,2,4-triazolesElectrochemical dehydrogenative [3+2] annulationTransition-metal-, acid-, base-, and external oxidant-free
Aliphatic or (hetero)aromatic aldehydes, 2-Hydrazinopyridines1,2,4-Triazolo[4,3-a]pyridinesElectrochemical intramolecular dehydrogenative C–N cross-couplingReagent-free, mild conditions, atom- and step-economical

Considerations of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted 1,2,4-triazoles often presents challenges in controlling the regioselectivity, as multiple nitrogen atoms in the starting materials can react to form different isomers. Stereoselectivity becomes a consideration when chiral centers are present in the reactants or are formed during the reaction.

Regioselectivity is a critical aspect of 1,2,4-triazole synthesis. For instance, the alkylation of an unsubstituted 1H-1,2,4-triazole can potentially occur at the N1 or N4 position. The choice of reaction conditions, such as the base and solvent, can influence the regiochemical outcome. A notable example of catalyst-controlled regioselectivity is the [3+2] cycloaddition of isocyanides with diazonium salts, where a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst produces 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.org This highlights the power of catalyst selection in directing the formation of a specific regioisomer. frontiersin.org Another strategy to achieve regioselectivity is through a one-pot, two-step process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, which demonstrates high regioselectivity. isres.orgfrontiersin.org

Stereoselectivity in 1,2,4-triazole synthesis is primarily dictated by the stereochemistry of the starting materials, as the formation of the aromatic triazole ring itself does not typically introduce new stereocenters. However, if a reactant contains a chiral center, its stereochemical integrity must be maintained throughout the synthetic sequence. The development of asymmetric syntheses of 1,2,4-triazole derivatives, where a new stereocenter is created in a controlled manner, is an area of ongoing research. For example, the synthesis of chiral bis(cyano-triazole)-1,1′-naphthalene ligands suggests the potential for creating stereochemically defined 1,2,4-triazole-containing molecules for applications in asymmetric catalysis. isres.org

Synthesis of Functionalized Derivatives Possessing the 3-(1H-1,2,4-triazol-1-yl)propanenitrile Core

The synthesis of functionalized derivatives based on the this compound core has been achieved through a two-step process. This methodology involves the initial reaction of 1H-1,2,4-triazole with propananilide intermediates in dimethylformamide (DMF) to yield a series of 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives. nih.gov This approach effectively functionalizes the terminal nitrile group of the parent structure into a more complex amide linkage, allowing for the introduction of various substituted phenyl rings.

The synthesis of the target compounds begins with the preparation of ω-chloro-N-propananilide derivatives. turkjps.org These intermediates are subsequently reacted with 1,2,4-triazole to yield the final N-propananilide derivatives. nih.govturkjps.org This synthetic route has been successfully employed to create a variety of analogs, with substitutions on the phenyl ring of the propananilide moiety.

Several derivatives have been synthesized and characterized, demonstrating the versatility of this synthetic approach. For instance, compounds with chloro and methoxy (B1213986) substituents on the phenyl ring have been successfully prepared. nih.gov

Detailed findings for specific synthesized derivatives are presented below:

N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide : This derivative was synthesized with a yield of 38% and has a melting point of 167 °C. nih.gov

N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide : The synthesis of this compound resulted in a 33% yield, and its melting point was determined to be 152 °C. nih.gov

The table below summarizes the data for these functionalized derivatives.

Table 1: Synthesized 3-(1H-1,2,4-triazol-1-yl)-N-propananilide Derivatives

Compound Name Yield (%) Melting Point (°C)
N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 38 167

This synthetic strategy highlights a key pathway for modifying the this compound core, enabling the development of new molecules with diverse functionalities stemming from the appended N-propananilide group. nih.gov

Chemical Reactivity and Transformation Pathways of the Triazole Propanenitrile System

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition and cycloaddition reactions.

Conversion of Nitriles to Tetrazoles and Other Nitrogen Heterocycles

One of the most significant transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), a process that is a cornerstone of "click chemistry" due to its high efficiency and selectivity. The reaction of an organonitrile with an azide, such as sodium azide, leads to the formation of a 5-substituted-1H-tetrazole. This transformation is of considerable interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization. Various catalysts, including zinc salts and trialkylammonium salts, have been employed to facilitate this reaction, often under mild conditions. While specific studies on the conversion of 3-(1H-1,2,4-triazol-1-yl)propanenitrile to its corresponding tetrazole are not extensively documented, it is anticipated to undergo this reaction under standard conditions.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
OrganonitrileSodium AzideZinc salts / Water5-Substituted-1H-tetrazole acs.org
OrganonitrileSodium AzideTrialkylammonium salts / Non-polar media5-Substituted-1H-tetrazole acs.org

Beyond tetrazoles, the nitrile functionality can serve as a precursor for other nitrogen-containing heterocycles. For instance, microwave-assisted annulation of heteroaryl carbonitriles with arylhydrazides can lead to the divergent synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles, depending on the electronic nature of the reactants. nih.gov This highlights the potential of the nitrile group in this compound to be a synthon for more complex heterocyclic systems.

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed through an initial addition to the C≡N triple bond, forming an intermediate imine anion, which can then be further transformed.

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxamides and subsequently to carboxylic acids. This two-step process involves the initial addition of water or hydroxide (B78521) to the nitrile, followed by tautomerization to the amide.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the addition of hydride ions to the nitrile carbon.

Grignard Reactions: Organometallic reagents, such as Grignard reagents, add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone.

The 1,2,4-triazole (B32235) ring in this compound is expected to influence the reactivity of the nitrile group through its electronic effects. The triazole ring is generally considered to be electron-withdrawing, which would enhance the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.

NucleophileReagent/ConditionsInitial ProductFinal Product (after workup)Reference
Water/HydroxideAcid or Base / HeatImidic acid/ImidateCarboxylic acid wikipedia.org
HydrideLiAlH₄ / Ether, then H₂OImine anionPrimary amine wikipedia.org
Grignard ReagentR-MgBr / Ether, then H₃O⁺Imine saltKetone wikipedia.org

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. Its reactivity is characterized by a π-excessive nature, yet the carbon atoms are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This duality governs its behavior in substitution reactions.

Electrophilic Substitution Patterns on the Triazole Nucleus

Alkylation of 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. For this compound, the N1 position is already substituted with the propanenitrile group. Therefore, further electrophilic attack, such as alkylation, would be expected to occur at the N4 position, leading to the formation of a quaternary 1,4-disubstituted-1,2,4-triazolium salt.

Nucleophilic Substitution Reactions on the Triazole Ring

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can be susceptible to nucleophilic attack, particularly when a good leaving group is present. chemicalbook.com However, direct nucleophilic substitution on an unsubstituted C-H bond of the triazole ring is generally difficult and requires harsh conditions or activation of the ring. In the case of this compound, the C3 and C5 positions would be the potential sites for nucleophilic attack. The presence of the N-propanenitrile substituent may influence the electron density at these positions.

Ring Transformations and Transannulation Processes Involving Triazoles

1,2,4-Triazoles can undergo ring transformation and transannulation reactions, where the triazole ring is converted into a different heterocyclic system. These reactions often require specific reagents and conditions, such as strong bases or transition metal catalysts. For instance, N-substituted 1,2,3-triazoles have been shown to undergo rhodium-catalyzed transannulation reactions with nitriles to form imidazoles. nih.gov While this example involves a 1,2,3-triazole, it demonstrates the principle of using triazoles as precursors to other heterocycles. The reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles has also been explored, revealing that the electron-withdrawing 1,2,4-triazolyl group can facilitate such transformations. nih.gov These findings suggest that under appropriate catalytic conditions, the 1,2,4-triazole ring in this compound could potentially participate in similar ring-opening and rearrangement pathways.

Starting MaterialReagent/CatalystProductReaction TypeReference
N-Sulfonyl-1,2,3-triazoleNitrile / Rh(II) catalystImidazoleTransannulation nih.gov
N-(1,2,4-Triazolyl)-substituted 1,2,3-triazoleNitrile / Rh(II) catalystTriazolylimidazoleTransannulation nih.gov

Derivatization and Scaffold Hybridization Strategies for Structural Expansion

The structural modification of this compound can be approached through transformations of its key functional groups: the nitrile moiety and the 1,2,4-triazole ring. These modifications allow for the introduction of diverse functionalities and the hybridization with other heterocyclic systems, leading to a broad range of new chemical entities.

One prominent derivatization strategy involves the chemical manipulation of the propanenitrile side chain. The nitrile group is a versatile precursor for a variety of functional groups. For instance, it can undergo hydrolysis to form a carboxylic acid or an amide, which can then be further functionalized. A notable transformation is the reduction of the nitrile to a primary amine, which can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. rsc.orgnih.gov This resulting amino group serves as a key handle for introducing a wide array of substituents via acylation, alkylation, or sulfonylation, thereby enabling the synthesis of a diverse library of derivatives.

Another significant derivatization pathway for the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a catalyst like zinc salts. nih.govchemscene.comresearchgate.net This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring is often considered a bioisostere of the carboxylic acid group, potentially offering improved metabolic stability and pharmacokinetic properties. nih.gov

The 1,2,4-triazole ring itself offers opportunities for derivatization, although the N1-substitution with the propanenitrile chain somewhat limits the reactivity of the ring nitrogens. However, derivatization can still be pursued at other positions of the triazole ring, or through reactions involving the entire heterocyclic system.

Scaffold hybridization, the fusion of the triazole-propanenitrile motif with other heterocyclic systems, represents a powerful strategy for creating novel molecular architectures. This can be achieved by utilizing the functional groups introduced through derivatization. For example, the primary amine obtained from nitrile reduction can be used as a building block in the synthesis of more complex heterocyclic systems. One documented approach involves the reaction of 1H-1,2,4-triazole with ω-chloro-N-propananilide intermediates to yield 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives. nih.gov This demonstrates the potential for linking the triazole-propanenitrile core to various aromatic and heterocyclic amides.

Furthermore, the concept of molecular hybridization has been explored by linking 1,2,4-triazole scaffolds with other biologically relevant moieties like N-arylamides. nih.gov While not starting directly from this compound, these studies provide a blueprint for how the functionalized derivatives of this compound could be incorporated into larger, hybrid structures with potentially enhanced biological activities. The 1,2,3-triazole ring, a close isomer, has been extensively used as a linker to create hybrid molecules with diverse therapeutic applications, a strategy that could be adapted for 1,2,4-triazole derivatives. researchgate.net

Table 1: Derivatization Strategies for this compound

Functional GroupReaction TypeReagents/ConditionsResulting Functional Group/Scaffold
NitrileReductionLiAlH4 or H2/CatalystPrimary Amine
Nitrile[3+2] CycloadditionSodium Azide (NaN3)Tetrazole
NitrileHydrolysisAcid or BaseCarboxylic Acid/Amide
1,2,4-TriazoleN-Alkylation (of precursor)ω-chloro-N-propananilidesN-propananilide derivatives

Mechanistic Investigations of Novel Reaction Pathways

The exploration of novel reaction pathways involving the this compound system is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. While specific mechanistic studies on this exact molecule are not extensively documented, insights can be drawn from investigations into the reactivity of its constituent parts: the 1,2,4-triazole ring and the nitrile group.

The formation of the 1,2,4-triazole ring itself is often the subject of mechanistic studies. One such pathway is the [3+2] cycloaddition reaction. For instance, the reaction of nitrilimines with nitriles to form 1,2,4-triazoles has been investigated. nih.govresearchgate.net These studies often employ computational methods, such as Density Functional Theory (DFT), to elucidate the reaction mechanism, including the transition states and the factors controlling regioselectivity. nih.gov

Another novel pathway for the synthesis of 1,2,4-triazoles involves a photochemical approach. A multi-component reaction has been reported where photochemical excitation of azodicarboxylates leads to a triplet species. This intermediate reacts with diazoalkanes to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. rsc.orgnih.gov Experimental and computational studies have been performed to elucidate the mechanism of this transformation. rsc.orgnih.gov While this is a synthetic route to the triazole ring rather than a reaction of the pre-formed system, it highlights the potential for photochemical activation in triazole chemistry.

The thermal rearrangement of substituted 1,2,4-triazoles is another area where mechanistic investigations have been conducted. For example, the thermal rearrangement of 4-alkyl substituted 4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles has been studied. The proposed mechanism involves intermolecular nucleophilic displacement reactions, proceeding through the formation of dialkyltriazolium triazolate ion-pair intermediates or neutral molecules in a chain reaction. nih.govnih.gov Such rearrangements could potentially be explored for the this compound system, possibly leading to isomeric products with different substitution patterns on the triazole ring.

The reactivity of the nitrile group in this specific molecule is also a key area for mechanistic exploration. The conversion of the nitrile to a tetrazole via cycloaddition with azide is a well-established reaction, and its mechanism is generally understood as a concerted [3+2] cycloaddition. However, the influence of the triazole moiety on the kinetics and thermodynamics of this transformation could be a subject for more detailed computational studies.

Table 2: Mechanistic Insights into Reactions Involving the Triazole-Propanenitrile System

Reaction TypeKey Intermediates/StatesMechanistic Details
[3+2] Cycloaddition (Triazole formation)Nitrilimine, Transition StateOften concerted, regioselectivity can be explained by frontier molecular orbital theory.
Photochemical Synthesis (Triazole formation)Triplet species, Azomethine ylidePhotoexcitation initiates a cascade involving radical and dipolar cycloaddition steps.
Thermal RearrangementDialkyltriazolium triazolate ion-pairIntermolecular nucleophilic displacement.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Analysis

Quantum chemical calculations have been a cornerstone in understanding the fundamental electronic properties and three-dimensional structure of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. These studies often utilize ab initio and semi-empirical methods to model the molecule's behavior at the quantum level.

Researchers have employed methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to optimize the molecular geometry of the compound. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a key parameter derived from these calculations, offering insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the reaction mechanisms and energetics involving this compound. DFT methods, such as B3LYP, have been successfully applied to map out potential energy surfaces for various chemical transformations.

These computational studies allow for the identification of transition states, intermediates, and products, providing a detailed atomistic picture of reaction pathways. By calculating the activation energies and reaction enthalpies, researchers can predict the feasibility and kinetics of different reactions. For instance, DFT calculations can be used to model the energetics of the cyanoethylation of 1,2,4-triazole (B32235) to form this compound, elucidating the most favorable reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanenitrile side chain in this compound gives rise to multiple possible conformations. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of the molecule.

Potential energy surface scans are performed by systematically rotating specific dihedral angles to identify stable conformers and the energy barriers between them. MD simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent. These simulations reveal how the molecule flexes, vibrates, and interacts with its surroundings, offering insights into its behavior in solution and its potential to interact with biological targets.

Computational Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations of spectroscopic parameters can aid in the analysis of experimental data and the structural elucidation of the compound.

Time-dependent DFT (TD-DFT) is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic excitation energies. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using methods like DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to different functional groups within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a powerful tool for confirming the molecular structure.

Applications in Chemical Sciences and Materials

Utilization as Synthetic Intermediates in Complex Organic Synthesis

3-(1H-1,2,4-triazol-1-yl)propanenitrile is a versatile bifunctional molecule that serves as a valuable synthetic intermediate in the construction of more complex organic and heterocyclic compounds. Its structure, featuring both a reactive nitrile group and a stable 1,2,4-triazole (B32235) ring, provides multiple pathways for chemical modification.

The terminal nitrile group (-C≡N) is a key functional handle, known for its ability to undergo a wide range of transformations. researchgate.net It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to generate other heterocyclic systems. researchgate.netlibretexts.orglibretexts.org For instance, the conversion of a nitrile to a primary amine using reducing agents like lithium aluminum hydride is a fundamental transformation that opens pathways to a vast array of amine derivatives. libretexts.orglibretexts.org Research on analogous compounds, such as 3-(1H-benzo[d] biosynth.comsmolecule.comchemscene.comtriazol-1-yl)propanonitrile, has demonstrated the conversion of the nitrile group into a tetrazole ring through a reaction with sodium azide (B81097) and ammonium (B1175870) chloride. This highlights the potential of the propanenitrile moiety to act as a precursor for other important nitrogen-containing heterocycles.

Furthermore, studies have utilized the core structure to synthesize N-propananilide derivatives by reacting the triazole moiety with ω-chloro-N-propananilide intermediates. turkjps.org This demonstrates how the entire this compound molecule can be incorporated as a significant structural unit in the synthesis of larger, more complex molecules with potential biological activities. turkjps.org The adaptability of the nitrile group makes this compound a foundational building block for creating diverse molecular scaffolds.

Table 1: Potential Synthetic Transformations of the Nitrile Group
Starting Functional GroupExample ReagentsResulting Functional GroupPotential Application of Product
Nitrile (-C≡N)H₂O, H⁺ or OH⁻ (hydrolysis)Carboxylic Acid (-COOH)Precursor for esters, amides, acid chlorides
Nitrile (-C≡N)LiAlH₄ or H₂/catalyst (reduction)Primary Amine (-CH₂NH₂)Synthesis of amides, sulfonamides, imines
Nitrile (-C≡N)Grignard Reagents (e.g., RMgBr)Ketone (-C(O)R)Building block for larger carbon skeletons
Nitrile (-C≡N)Sodium Azide (NaN₃)Tetrazole RingCreation of bioisosteres for carboxylic acids

Contributions to Agrochemical Research and Development through Chemical Derivatization

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides, herbicides, and plant growth regulators. nih.govresearchgate.netresearchgate.net this compound itself is identified as a fungicide, patented for the treatment of cercospora fruit rot and other fungal plant diseases. biosynth.com Its mode of action is reported to be the inhibition of protein synthesis via binding to the enzyme RNA polymerase. biosynth.com

This compound serves as an excellent starting point for the development of new agrochemicals through chemical derivatization. The 1,2,4-triazole ring is a key component in a major class of agricultural fungicides known as sterol demethylation inhibitors (DMIs). nih.gov These fungicides disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell wall damage and fungal death. nih.gov

Research focuses on synthesizing derivatives to enhance potency, broaden the spectrum of activity, and overcome resistance in fungal pathogens. nih.govresearchgate.net By modifying the structure of parent triazole compounds, scientists can fine-tune their biological activity. For example, novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have been synthesized and shown to exhibit excellent antifungal activities against common plant pathogens, in some cases exceeding the performance of commercial fungicides like tebuconazole (B1682727) and difenoconazole. nih.gov Similarly, the synthesis of 1,2,4-triazole derivatives containing amino acid fragments has led to compounds with broad-spectrum fungicidal activity against pathogens such as Alternaria solani and Pyricularia oryzae. nih.gov These studies underscore the importance of the 1,2,4-triazole scaffold, present in this compound, as a foundation for discovering next-generation crop protection agents.

Table 2: Examples of Antifungal Activity in Advanced 1,2,4-Triazole Derivatives
Derivative ClassTarget Pathogen ExampleKey Finding
2-Arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-olsVarious common plant pathogensExhibited excellent antifungal activities, comparable or superior to commercial fungicides. nih.gov
1,2,4-Triazoles with Amino Acid FragmentsPhysalospora piricolaCertain derivatives showed exceptional activity with EC₅₀ values as low as 10.126 µg/mL. nih.gov
1H-1,2,4-Triazolyl-thiazolesVarious fungiShowed notable antifungal and plant growth regulatory activities. researchgate.net

Applications in Materials Science as Structural Building Blocks for Novel Systems

The unique chemical properties of this compound make it a promising candidate for applications in materials science. The nitrogen-rich triazole ring and the polar nitrile group can impart desirable characteristics such as thermal stability, corrosion resistance, and specific intermolecular interactions to larger material systems.

A direct application is its use as an additive in coatings, where it contributes to excellent corrosion and weathering resistance. biosynth.com The mechanism of corrosion inhibition by triazole derivatives often involves the formation of a protective film on the metal surface. The heteroatoms (nitrogen) in the triazole ring can coordinate with metal ions, creating a stable barrier that prevents contact with corrosive agents. ktu.lt The use of 1,2,4-triazole and its derivatives as effective, less toxic corrosion inhibitors for copper alloys like aluminum brass in saline environments has been well-documented. ktu.lt

Furthermore, the bifunctional nature of this compound allows it to act as a structural building block or monomer for the synthesis of novel polymers. The nitrile group can be chemically modified to introduce polymerizable functionalities, or the triazole ring itself can be incorporated into polymer backbones. mdpi.com Polymers containing 1,2,3-triazole units, which share structural similarities with the 1,2,4-triazole ring, are recognized as promising functional materials due to the triazole's large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com These properties can be exploited to create polymers with tailored thermal, mechanical, and conductive properties.

Role in Organocatalysis and Ligand Design for Metal Complexes

The molecular structure of this compound is well-suited for applications in coordination chemistry and catalysis. The 1,2,4-triazole ring contains three nitrogen atoms, and the propanenitrile tail contains another, all of which possess lone pairs of electrons capable of coordinating with metal centers. This makes the molecule and its derivatives potential multi-dentate ligands for a variety of transition metals.

The coordination of triazole-based ligands to metals such as nickel, cobalt, copper, cadmium, iron, and zinc has been demonstrated, leading to the formation of diverse coordination complexes. rsc.org These metal complexes are themselves subjects of research for applications ranging from anti-cancer agents to catalysts. rsc.orgcnr.it Triazole-derived N-heterocyclic carbenes (NHCs), for example, have become important ligands in homogeneous catalysis, partly due to their strong electron-donating properties. rsc.org

While direct catalytic applications of this compound have not been extensively reported, its structure provides a clear blueprint for ligand design. The nitrogen atoms of the triazole ring can act as one coordination site, while the nitrile nitrogen can act as another, potentially forming stable chelate rings with a metal ion. Such metal complexes have shown catalytic activity in various organic reactions, including cycloadditions and oxidations. cnr.it The ability to form stable complexes with both precious and non-precious metals opens up possibilities for developing new, cost-effective catalysts. cnr.itrsc.org

Table 3: Potential Coordination Sites of this compound in Metal Complexes
Potential Ligating Atom(s)RationaleExample of Coordinated Metals
N2 and/or N4 of the triazole ringLone pair availability on sp² hybridized nitrogen atoms allows for σ-donation to a metal center.Ni(II), Co(II), Cu(II), Zn(II), Fe(II), Cd(II) rsc.org
N of the nitrile group (-C≡N)The lone pair on the sp hybridized nitrogen can coordinate to a metal ion.Transition metals
N4 and Nitrile Nitrogen (Bidentate)Potential to form a stable chelate ring with a metal center, enhancing complex stability.Various transition metals

Development as Chemical Probes for Investigating Molecular Interactions

Chemical probes are small molecules designed to selectively interact with biological targets, such as enzymes or receptors, thereby enabling the study of their functions in living systems. nih.govchemicalprobes.org The 1,2,3-triazole urea (B33335) scaffold, for instance, has been successfully developed into selective chemical probes for serine hydrolase enzymes. nih.gov Given the established biological activity of the 1,2,4-triazole core, this compound represents a viable starting scaffold for the development of novel chemical probes.

Many triazole-based fungicides, for example, function by inhibiting the enzyme 14α-demethylase (CYP51). nih.gov A chemical probe based on the this compound structure could be designed to study this interaction in more detail. The development would involve chemically modifying the molecule to incorporate a reporter tag (like a fluorescent group) or a reactive group for covalent labeling, without disrupting the core structure responsible for binding to the target. The nitrile group provides a convenient chemical handle for such modifications.

By creating derivatives that can be visualized or captured, these probes would allow researchers to investigate target engagement, enzyme activity, and the downstream effects of inhibiting a specific biological pathway. nih.gov The development of such tools is crucial for target validation in drug and agrochemical discovery and for gaining a deeper understanding of molecular biology. nih.gov

Emerging Research Avenues and Future Perspectives

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives, including 3-(1H-1,2,4-triazol-1-yl)propanenitrile, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov Traditional synthesis methods often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. rsc.org Modern approaches focus on improving atom economy, reducing waste, and utilizing safer solvents and energy sources. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govpnrjournal.com In the synthesis of 1,2,4-triazoles, MAOS offers significant advantages over conventional heating by reducing reaction times from hours to minutes and often improving product yields. nih.govthieme-connect.com This technique provides rapid and uniform heating, minimizing the formation of side products. pnrjournal.com For instance, catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles has been successfully achieved under microwave conditions, highlighting a simpler and more efficient pathway. thieme-connect.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that enhances reaction rates and yields. mdpi.comnih.gov In the synthesis of triazole derivatives, ultrasound irradiation has been shown to be more efficient than conventional methods, often leading to shorter reaction times and higher yields. mdpi.comacs.org This method is particularly effective in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for forming triazole rings. nih.gov

Continuous-Flow Chemistry: Flow chemistry offers a safer, more scalable, and highly efficient alternative to traditional batch processing. rsc.orgrsc.org A novel, metal-free process for synthesizing a 1,2,4-triazole derivative has been developed under continuous-flow conditions, demonstrating high selectivity and environmental benefits by avoiding chromatography and isolation steps. rsc.org This approach allows for the safe handling of potentially energetic intermediates and is highly atom-economical. rsc.org The integration of microfluidic reactors into automated parallel synthesis platforms further streamlines the production of 1,2,4-triazole libraries. nih.gov

Table 1: Comparison of Green Synthesis Methods for Triazoles

MethodKey AdvantagesTypical Reaction Time ReductionReported Yields
Microwave-Assisted Synthesis (MAOS)Rapid heating, reduced side reactions, high yields, often catalyst-free. nih.govthieme-connect.comHours to minutes. nih.govGood to excellent (up to 96%). nih.gov
Ultrasound-Assisted SynthesisIncreased reaction rates, improved yields, operational simplicity. mdpi.comnih.govSignificant reduction compared to silent reactions. mdpi.comGood to excellent (75-89%). mdpi.com
Continuous-Flow ChemistryEnhanced safety, scalability, high selectivity, automation potential, atom economical. rsc.orgrsc.orgEnables rapid optimization and production. acs.orgHigh and consistent yields (92-98%). acs.org

Integration into Multifunctional Molecular Architectures

The distinct structural features of this compound make it an ideal scaffold for constructing complex, multifunctional molecules. The 1,2,4-triazole core provides a stable, aromatic platform capable of hydrogen bonding and coordination, while the propanenitrile tail offers a versatile handle for further chemical transformations.

Researchers are leveraging this compound as a building block in the synthesis of novel heterocyclic systems. smolecule.com For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of derivatives such as amides and other functionalized molecules. smolecule.com This versatility has been demonstrated in the synthesis of various N-propananilide derivatives from this compound, which were subsequently evaluated for their neuroprotective potential.

Furthermore, the triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its role in a wide spectrum of biologically active compounds, including antifungal and anticancer agents. researchgate.net By incorporating this compound into larger molecules, scientists can create hybrid structures that combine the favorable properties of the triazole ring with other pharmacologically active fragments. nih.gov This strategy is employed to develop new therapeutic agents with enhanced potency and selectivity.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The pursuit of more efficient and selective methods for synthesizing 1,2,4-triazoles has led to the exploration of novel reaction pathways and advanced catalytic systems. While traditional methods exist, modern catalysis offers milder conditions and greater control over the reaction outcomes.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction that provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.gov While the target compound is a 1,2,4-triazole, related catalytic cycloaddition strategies are being developed for this isomer as well. Metal-free [3+2] cycloaddition reactions represent another frontier, offering pathways that avoid potentially toxic metal catalysts. nih.gov

Advanced Catalysis: Research into catalytic systems has expanded beyond copper. Nickel-promoted cascade annulation reactions have been shown to be effective for producing 1,2,4-triazol-3-ones from readily available starting materials. organic-chemistry.org These methods often utilize inexpensive and less toxic metals, aligning with green chemistry principles. Furthermore, metal-free catalytic systems, sometimes involving iodine or other promoters, are being investigated to construct the triazole ring system. nih.gov The development of tandem relay catalysis, combining multiple catalytic cycles in one pot, is also streamlining the synthesis of complex triazole-containing molecules. acs.org

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound and its derivatives, computational modeling provides deep insights into structure-reactivity relationships.

Predictive Modeling: Computational studies can predict a range of physicochemical properties for this compound, such as its collision cross-section in mass spectrometry, lipophilicity (LogP), and topological polar surface area (TPSA). chemscene.comvulcanchem.com These predictions are valuable for understanding the molecule's behavior in various environments and for designing analytical methods.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC₅H₆N₄. chemscene.comDefines the elemental composition.
Molecular Weight122.13 g/mol. chemscene.comMass of one mole of the compound.
XlogP-0.4 - 0.19178. chemscene.comIndicates the compound's hydrophilicity.
Topological Polar Surface Area (TPSA)54.5 Ų. chemscene.comRelates to drug transport properties.
Hydrogen Bond Acceptors4. chemscene.comPotential for intermolecular interactions.
Rotatable Bonds2. chemscene.comRelates to conformational flexibility.

Molecular Docking and Dynamics: In drug discovery, molecular docking and molecular dynamics (MD) simulations are used to predict how triazole derivatives interact with biological targets, such as enzymes or receptors. researchgate.netpensoft.net By modeling the binding modes and affinities of these compounds, researchers can identify promising candidates for further experimental testing and rationally design modifications to improve their biological activity. researchgate.netnih.gov These in silico investigations help to elucidate the mechanism of action and guide the development of new therapeutic agents. pensoft.net

Interdisciplinary Research Foci for Expanded Utility

The unique properties of this compound have spurred its application across a range of scientific disciplines, highlighting its potential for broad utility.

Agricultural Science: The compound is known to be a fungicide. biosynth.com The 1,2,4-triazole scaffold is a cornerstone of many commercial antifungal agents used in agriculture to protect crops from fungal diseases, such as cercospora fruit rot. biosynth.com Ongoing research aims to develop new, more potent, and environmentally benign fungicides based on this molecular structure.

Medicinal Chemistry: The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The ability to functionalize this compound allows for the creation of large libraries of compounds for screening against various diseases.

Materials Science: In materials science, this compound serves as a valuable precursor. It has been used as an additive in coatings to provide excellent corrosion and weathering resistance. biosynth.com Furthermore, the related compound 3-(1H-imidazol-1-yl)propanenitrile is an important precursor for nitrile-functionalized ionic liquids (ILs). nih.govresearchgate.net ILs are valued as green solvents and electrolytes due to their low volatility and high thermal stability. nih.govrsc.org This suggests a potential application for this compound in the development of novel triazolium-based ionic liquids for applications in batteries, catalysis, or as plasticizers in solid propellants. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-(1H-1,2,4-triazol-1-yl)propanenitrile?

Classification: Basic The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A nitrile-containing alkyne precursor reacts with an azide derivative under mild conditions (e.g., room temperature, aqueous/organic solvent mix) to form the triazole ring. Post-synthesis purification involves column chromatography or recrystallization to isolate the product . For example, similar nitrile-triazole hybrids are synthesized using triazenylpyrazole precursors under controlled reaction times (3–16 hours) and monitored via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Classification: Basic Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., nitrile protons at δ ~2.4 ppm and triazole ring protons at δ ~7.6–8.2 ppm). Infrared (IR) spectroscopy detects functional groups (e.g., nitrile stretch at ~2220–2260 cm⁻¹). Mass spectrometry (HRMS-EI) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

Classification: Basic Due to the nitrile group’s potential toxicity, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Emergency measures include washing exposed skin with water and seeking medical attention for ingestion. Storage should be in airtight containers at controlled room temperature .

Advanced Research Questions

Q. How can the reactivity of the nitrile group be exploited for functionalization?

Classification: Advanced The nitrile group can undergo nucleophilic addition (e.g., with Grignard reagents), hydrolysis to carboxylic acids, or reduction to amines. For example, nitrile-to-amine conversion via hydrogenation (H₂/Pd-C) introduces amino groups for further derivatization. Reaction conditions (pH, temperature) must be optimized to avoid triazole ring degradation .

Q. What strategies address discrepancies in reported biological activity data for triazole-nitrile derivatives?

Classification: Advanced Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Control for structural analogs (e.g., 3-nitro-triazole vs. unmodified triazole) and quantify impurities via HPLC or LC-MS .

Q. How can computational methods guide the design of bioactive derivatives?

Classification: Advanced Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., fungal CYP51 for antifungals). Pair computational results with structure-activity relationship (SAR) studies. For example, substituents on the triazole ring (e.g., nitro groups) enhance antifungal activity by improving target interaction .

Q. What analytical challenges arise in detecting trace impurities in this compound?

Classification: Advanced Process-related impurities (e.g., 2-(3-cyanoethyl)phenyl byproducts) require sensitive detection. Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns against reference standards .

Q. How can mechanistic studies elucidate the compound’s role in catalytic reactions?

Classification: Advanced Isotopic labeling (e.g., ¹⁵N-triazole) combined with kinetic isotope effects (KIE) reveals reaction pathways. For example, in palladium-catalyzed couplings, monitor intermediate formation via in situ IR or NMR to identify rate-limiting steps .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with slow warming (e.g., 0°C to 50°C) and stoichiometric adjustments (7.5 equivalents of azido(trimethyl)silane) .
  • Biological Assay Design : For antifungal studies, use standardized MIC (Minimum Inhibitory Concentration) protocols against Candida albicans and correlate with cytotoxicity data .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via elemental analysis (C, H, N % within ±0.4% of theoretical values) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,4-triazol-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(1H-1,2,4-triazol-1-yl)propanenitrile

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